molecular formula C18H17BrFNO2 B1327244 4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone CAS No. 898750-86-2

4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone

Cat. No.: B1327244
CAS No.: 898750-86-2
M. Wt: 378.2 g/mol
InChI Key: WVOPKGFYGJMCKJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-2’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17BrFNO2. It is characterized by the presence of bromine, fluorine, and morpholinomethyl groups attached to a benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-2’-morpholinomethyl benzophenone typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-2’-morpholinomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-fluoro-2’-morpholinomethyl benzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-2’-morpholinomethyl benzophenone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone
  • 2-Fluoro-4-bromobenzaldehyde

Uniqueness

4-Bromo-2-fluoro-2’-morpholinomethyl benzophenone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOPKGFYGJMCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643553
Record name (4-Bromo-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-86-2
Record name Methanone, (4-bromo-2-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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